Product packaging for tert-Butyl (7-aminoheptyl)carbamate(Cat. No.:CAS No. 99733-18-3)

tert-Butyl (7-aminoheptyl)carbamate

Cat. No.: B008368
CAS No.: 99733-18-3
M. Wt: 230.35 g/mol
InChI Key: DTJYPERGUPPXRU-UHFFFAOYSA-N
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Description

Significance of Amine Protecting Group Strategies in Complex Molecule Synthesis

The strategic use of amine protecting groups is a cornerstone of modern organic synthesis, enabling the construction of intricate molecular architectures that would otherwise be unattainable. utdallas.eduorganic-chemistry.org Amines are fundamental components of a vast array of biologically active compounds, including peptides, alkaloids, and pharmaceuticals. researchgate.net Their inherent reactivity, however, can lead to undesirable side reactions, such as N-alkylation, acylation, or oxidation, when other parts of the molecule are being modified. researchgate.netutdallas.edu

A suitable protecting group must meet several criteria: it should be easy to introduce in high yield, stable to a wide variety of reaction conditions, and readily and selectively removed under mild conditions without affecting other functional groups. researchgate.net The ability to employ "orthogonal" protecting group strategies, where multiple protecting groups can be removed independently of one another, is particularly crucial in the synthesis of complex molecules with several reactive sites. organic-chemistry.orgnumberanalytics.com This allows for a stepwise and controlled manipulation of the molecule, ensuring that reactions occur only at the desired locations. numberanalytics.com

Overview of tert-Butoxycarbonyl (Boc) Chemistry and Its Strategic Utility

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in non-peptide chemistry. bzchemicals.comtcichemicals.com Its popularity stems from a combination of factors that make it a highly strategic tool for chemists.

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. bzchemicals.comwikipedia.org This reaction is generally high-yielding and can be performed under relatively mild conditions. bzchemicals.com The resulting carbamate (B1207046) is stable to a broad range of nucleophiles and basic conditions, allowing for a wide variety of subsequent chemical transformations to be carried out on the molecule without affecting the protected amine. tcichemicals.comorganic-chemistry.org

A key feature of the Boc group is its lability under acidic conditions. wikipedia.orgyoutube.com It can be readily cleaved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.org This deprotection proceeds through the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide. wikipedia.org The mildness of the deprotection conditions allows for the presence of other acid-sensitive protecting groups in an orthogonal protection scheme. organic-chemistry.org For instance, a Boc-protected amine can be deprotected without affecting a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a strategy commonly employed in solid-phase peptide synthesis. organic-chemistry.orgorganic-chemistry.org

Contextualization of Mono-Protected Symmetrical Diamines in Contemporary Chemical Research

Symmetrical diamines, which possess two identical primary amine groups, are valuable building blocks in the synthesis of a wide range of compounds, including polymers, ligands for metal catalysts, and biologically active molecules. scielo.org.mxsigmaaldrich.com However, achieving selective mono-functionalization of these diamines presents a significant synthetic challenge, as it is often difficult to prevent the reaction from occurring at both amine groups. sigmaaldrich.commssm.edu

This is where mono-protected symmetrical diamines, such as Tert-butyl N-(7-aminoheptyl)carbamate, play a crucial role. cymitquimica.com By having one of the amine groups protected by a group like Boc, the other amine is left free to undergo selective reactions. cymitquimica.com This allows for the controlled, stepwise construction of more complex molecules. For example, the free amine can be acylated, alkylated, or used in coupling reactions, after which the Boc group can be removed to reveal the second amine for further functionalization. chemicalbook.comchemdad.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N2O2 B008368 tert-Butyl (7-aminoheptyl)carbamate CAS No. 99733-18-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(7-aminoheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJYPERGUPPXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99733-18-3
Record name Heptane-1,7-diamine, N-BOC protected
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Synthetic Methodologies for Tert Butyl N 7 Aminoheptyl Carbamate and Its Derivatives

Regioselective Monoprotection of Heptane-1,7-diamine

The synthesis of tert-butyl N-(7-aminoheptyl)carbamate most commonly begins with the precursor heptane-1,7-diamine. The principal challenge in this approach is the selective protection of only one of the two chemically equivalent primary amino groups. Overcoming this requires carefully controlled reaction conditions to prevent the formation of the di-protected byproduct.

Direct N-tert-Butoxycarbonylation Procedures

Direct N-tert-butoxycarbonylation involves the reaction of heptane-1,7-diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), the standard reagent for introducing the tert-butoxycarbonyl (Boc) protecting group. A classic and straightforward method involves using a large excess of the diamine relative to the Boc anhydride (B1165640) in a suitable solvent like dioxane. youtube.com This statistical approach favors the mono-protected product as the di-tert-butyl dicarbonate is more likely to encounter an unreacted diamine molecule than a mono-protected one. However, this method is often not cost-effective if the diamine starting material is valuable. redalyc.org

A more efficient and widely adopted "one-pot" procedure involves the initial monoprotonation of the diamine. redalyc.orgscielo.org.mx By adding one equivalent of an acid, a mono-ammonium salt is formed in solution. The protonated amino group is deactivated towards nucleophilic attack, leaving the remaining free amino group available to react with the subsequently added Boc anhydride. chemrxiv.org This equilibrium-controlled process significantly enhances the yield of the desired mono-Boc-protected product and simplifies purification. chemrxiv.org

In a typical lab-scale application of this method, the acid (HCl) is generated in situ by the reaction of chlorotrimethylsilane (B32843) (Me₃SiCl) or thionyl chloride (SOCl₂) with anhydrous methanol (B129727) at a low temperature. scielo.org.mx After the monoprotonation is complete, di-tert-butyl dicarbonate is added. The reaction mixture is then stirred, and a basic workup isolates the mono-protected product in high purity and good yield. scielo.org.mx This methodology has been successfully applied to a range of linear aliphatic diamines from 1,2- to 1,8-diamines. redalyc.orgscielo.org.mx

Evaluation of Catalytic and Solvent Systems for Chemoselectivity

The choice of solvent and catalyst plays a critical role in optimizing the chemoselectivity of the mono-N-Boc protection of diamines.

Solvent Effects: The solvent must be capable of dissolving the diamine, the Boc-reagent, and the resulting carbamate (B1207046). For the monoprotonation strategy, anhydrous alcohols like methanol are commonly used as they are required for the in situ generation of HCl from reagents like Me₃SiCl. scielo.org.mx Dioxane and dichloromethane (B109758) are other frequently used solvents in direct protection methods. youtube.comsigmaaldrich.com In flow chemistry systems designed for mono-protection, methanol has been identified as a superior solvent over apolar options like dichloromethane or toluene, which can cause product precipitation and block the reactor. nih.gov More recently, environmentally benign solvent systems have been explored. Catalyst-free N-tert-butoxycarbonylation in a water-acetone mixture has been shown to be effective, preventing the formation of common side products like isocyanates or ureas. google.com

Catalytic Systems: While the monoprotonation approach is technically stoichiometric, various catalytic systems have been developed to promote N-Boc protection. Lewis acids, such as yttria-zirconia, have been shown to effectively catalyze the reaction of amines with Boc₂O in acetonitrile (B52724). orgsyn.org Heterogeneous catalysts are particularly attractive for their ease of separation and reusability. For instance, Amberlyst A 21, a solid basic resin, can catalyze the N-Boc protection of various amines under solvent-free conditions, offering a clean and operationally simple protocol. nih.gov For certain substrates, catalyst-free conditions, particularly in aqueous media, have proven highly efficient. google.com

Continuous flow reactors offer another level of control over reaction parameters, such as stoichiometry and temperature, leading to improved selectivity. By precisely controlling the mixing of the diamine and the protecting group precursor, flow chemistry can maximize the yield of the mono-protected product, achieving results that are often superior to traditional batch processes. nih.govbeilstein-journals.org

Table 1: Comparison of Methodologies for Mono-N-Boc Protection of Diamines
MethodologyKey Reagents/CatalystSolventKey FeaturesReference
Statistical ProtectionDiamine (excess), Boc₂ODioxaneSimple; requires excess diamine. youtube.com
MonoprotonationMe₃SiCl or SOCl₂, Boc₂OMethanol"One-pot" procedure; high selectivity and yield. redalyc.orgscielo.org.mx
Flow ChemistryBoc₂OMethanolPrecise control; improved yield over batch methods. nih.gov
Aqueous SystemBoc₂OWater/AcetoneCatalyst-free, environmentally friendly. google.com
Heterogeneous CatalysisAmberlyst A 21, Boc₂OSolvent-freeReusable catalyst, clean reaction. nih.gov
Lewis Acid CatalysisYttria-Zirconia, Boc₂OAcetonitrileEffective for a wide range of amines. orgsyn.org

Alternative Synthetic Routes to the Boc-Protected Alkane-Diamine Scaffold

Beyond the direct protection of heptane-1,7-diamine, alternative strategies build the molecule from smaller fragments. These methods can be advantageous when the diamine precursor is unavailable or when specific isotopic labeling is required.

Chain Elongation Strategies Incorporating Carbamate Functionality

Chain elongation strategies construct the seven-carbon backbone incrementally, with the Boc-protected amine functionality present from an early stage. A plausible route could start with a shorter, commercially available Boc-protected amino alcohol, such as tert-butyl (4-hydroxybutyl)carbamate. The alcohol can be oxidized to the corresponding aldehyde. This aldehyde can then undergo a Wittig reaction with a three-carbon phosphorane ylide (e.g., (3-bromopropyl)triphenylphosphonium bromide) to form an alkene. Subsequent hydrogenation of the carbon-carbon double bond and conversion of the terminal bromide to a primary amine (e.g., via azide (B81097) substitution followed by reduction) would yield the final product.

Another approach involves the tandem reduction-olefination of N-protected α-amino esters. libretexts.org For instance, an N-Boc protected amino ester could be reduced to the corresponding aldehyde in situ and immediately reacted with a Wittig reagent to extend the carbon chain. A series of such elongation and functional group manipulation steps could be designed to construct the seven-carbon chain.

Multistep Convergent Synthesis Approaches

Convergent syntheses involve preparing separate fragments of the target molecule and then coupling them in a later step. Reductive amination is a powerful convergent tool for amine synthesis. nih.gov For tert-butyl N-(7-aminoheptyl)carbamate, this could be achieved by reacting a Boc-protected amino-aldehyde with an appropriate amine fragment in the presence of a reducing agent. For example, tert-butyl (4-oxobutyl)carbamate could be coupled with a 3-aminopropanenitrile. The nitrile group of the resulting secondary amine could then be reduced to a primary amine to complete the synthesis.

A highly efficient one-pot tandem procedure combines the reductive amination and Boc-protection steps. In a related example, an aldehyde and an amine are reacted to form an imine, which is then reduced by sodium triacetoxyborohydride (B8407120). The addition of Boc anhydride to the reaction mixture ensures that the newly formed secondary amine is immediately protected. A similar strategy could be adapted by coupling a fragment containing a primary amine with an aldehyde fragment that also contains a masked primary amine, followed by deprotection.

Derivatization of Tert-butyl N-(7-aminoheptyl)carbamate

The synthetic utility of tert-butyl N-(7-aminoheptyl)carbamate stems from the orthogonal nature of its two functional groups. The Boc-protected amine is stable under a wide range of conditions, allowing the free primary amino group to be selectively modified. This makes the compound a valuable building block for the synthesis of more complex molecules.

Common derivatization reactions involving the free primary amine include:

N-Alkylation: The primary amine can be alkylated using alkyl halides. To avoid over-alkylation, it can first be converted into a secondary amine via reductive amination with an aldehyde.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. This is a fundamental transformation for attaching the aminoheptyl linker to carboxylic acid-containing molecules.

N-Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These moieties are common in biologically active compounds.

A particularly powerful method for derivatization is reductive amination, which allows for the introduction of a wide variety of substituents. For example, reacting tert-butyl N-(7-aminoheptyl)carbamate with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) produces a secondary amine, effectively attaching a new group to the nitrogen atom. This method is highly versatile and tolerates many functional groups.

Table 2: Selected Derivatization Reactions of the Free Amino Group
Reaction TypeReagent(s)Product Functional Group
Reductive AminationAldehyde (R-CHO), NaBH(OAc)₃Secondary Amine (-NH-CH₂-R)
AcylationAcyl Chloride (R-COCl), BaseAmide (-NH-CO-R)
SulfonylationSulfonyl Chloride (R-SO₂Cl), BaseSulfonamide (-NH-SO₂-R)
Urea FormationIsocyanate (R-NCO)Urea (-NH-CO-NH-R)

Amination and Amidation Reactions of the Terminal Amine

The free primary amine of tert-butyl N-(7-aminoheptyl)carbamate serves as a potent nucleophile, readily participating in amidation reactions to form stable amide bonds. This transformation is fundamental for incorporating the seven-carbon linker into peptides, peptidomimetics, and other complex organic molecules.

The most common approach involves the coupling of the terminal amine with a carboxylic acid. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. Standard peptide coupling reagents are highly effective for this purpose. A widely used method employs a combination of a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and an activating agent like 1-Hydroxybenzotriazole (HOBt). In this process, the carboxylic acid first reacts with EDCI to form a highly reactive O-acylisourea intermediate, which is then converted by HOBt into an active ester. This ester subsequently reacts with the primary amine of the carbamate to yield the desired amide product with high efficiency.

Another powerful method for direct amidation involves the in situ generation of an isocyanate from an N-Boc-protected amine, which can then react with a Grignard reagent. nih.gov This one-pot procedure, utilizing reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, provides an efficient route to amides from protected amines. nih.gov

The progress of these reactions is often monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion and minimize side products. The resulting amide products retain the Boc protecting group, which can be removed in a subsequent step under acidic conditions if further modification of the second amine is required.

Reactant 1 (Carboxylic Acid)Coupling ReagentsProduct (Amide Derivative)
Benzoic AcidEDCI, HOBtTert-butyl N-(7-(benzamido)heptyl)carbamate
Acetic AcidEDCI, HOBtTert-butyl N-(7-acetamidoheptyl)carbamate
N-Boc-glycineEDCI, HOBtTert-butyl N-(7-(2-(tert-butoxycarbonylamino)acetamido)heptyl)carbamate
4-Fluorobenzoic AcidDIPEA, EDCI, HOBtTert-butyl N-(7-(4-fluorobenzamido)heptyl)carbamate

This table presents illustrative examples of amidation reactions.

Formation of Urea and Thiourea Linkages

The nucleophilic terminal amine of tert-butyl N-(7-aminoheptyl)carbamate readily reacts with isocyanates and isothiocyanates to form urea and thiourea linkages, respectively. These functional groups are important pharmacophores found in a wide range of biologically active compounds and are also used as versatile linkers in supramolecular chemistry.

The synthesis of urea derivatives is typically achieved by the direct addition of the amine to an isocyanate. The reaction is generally high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like diethyl ether or dichloromethane. For instance, reacting tert-butyl N-(6-aminohexyl)carbamate, a close analog, with 3-fluorophenyl isocyanate produces the corresponding N,N'-disubstituted urea in good yield. rsc.org The reaction mechanism involves the nucleophilic attack of the primary amine's lone pair on the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield the stable urea product. A variety of aryl and alkyl isocyanates can be used, allowing for the synthesis of a diverse library of urea derivatives. organic-chemistry.orgnih.gov

Similarly, thiourea derivatives are synthesized by reacting the terminal amine with an isothiocyanate. The reaction mechanism is analogous to urea formation, with the amine attacking the electrophilic carbon of the C=S double bond. nih.govorganic-chemistry.org These reactions are efficient and provide a straightforward route to compounds containing the thiourea moiety. rsc.orgnih.gov The choice of solvent and reaction conditions can be optimized to ensure high conversion and purity of the final product. organic-chemistry.org Mechanochemical methods, such as ball milling, have also been employed for the solvent-free synthesis of thioureas from amines and isothiocyanates. nih.gov

ReagentProduct TypeExample Product Name
Phenyl isocyanateUreaTert-butyl N-(7-(3-phenylureido)heptyl)carbamate
Methyl isocyanateUreaTert-butyl N-(7-(3-methylureido)heptyl)carbamate
Phenyl isothiocyanateThioureaTert-butyl N-(7-(3-phenylthioureido)heptyl)carbamate
Ethyl isothiocyanateThioureaTert-butyl N-(7-(3-ethylthioureido)heptyl)carbamate
3-Fluorophenyl isocyanateUreaTert-butyl N-(7-(3-(3-fluorophenyl)ureido)heptyl)carbamate

This table illustrates the formation of urea and thiourea derivatives from tert-butyl N-(7-aminoheptyl)carbamate.

Reactions with Electrophilic Reagents for Extended Architectures

Beyond simple acylation and urea formation, the terminal amine of tert-butyl N-(7-aminoheptyl)carbamate can react with a variety of other electrophilic reagents to construct more complex and extended molecular architectures. These reactions are crucial for creating specialized linkers, scaffolds for combinatorial chemistry, and precursors for macrocyclic compounds.

Alkylation Reactions: The primary amine can undergo nucleophilic substitution with alkyl halides to form secondary amines. While mono-alkylation can sometimes be challenging to control due to the potential for over-alkylation, techniques such as reductive amination offer a more controlled approach. Reductive amination involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base or enamine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride to yield the secondary amine. nih.gov This method is highly efficient for creating N-alkylated derivatives. Stereoselective alkylation of related N-Boc protected lactams has also been demonstrated, highlighting the potential for chiral modifications. nih.gov

Michael Additions: As a potent nucleophile, the terminal amine can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds, such as acrylates, acrylamides, and enones. This reaction forms a new carbon-nitrogen bond at the β-position of the electrophile, effectively extending the carbon chain and introducing new functionalities.

Ring-Opening Reactions: The amine can act as a nucleophile to open strained rings, such as epoxides and aziridines. The reaction with an epoxide, for example, results in the formation of a β-amino alcohol, a common structural motif in pharmaceuticals.

Cycloaddition Reactions: In more advanced applications, the amine functionality can be transformed into other reactive groups that participate in cycloaddition reactions. For example, conversion to an azide allows for participation in copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"), a highly efficient method for creating triazole-containing structures.

These diverse reactions underscore the synthetic versatility of tert-butyl N-(7-aminoheptyl)carbamate as a building block for creating a wide range of molecular structures with tailored properties.

Electrophilic Reagent ClassReaction TypeResulting Structure/Linkage
Alkyl Halide (e.g., Benzyl Bromide)AlkylationSecondary Amine (N-benzyl)
Aldehyde (e.g., Benzaldehyde) + Reducing AgentReductive AminationSecondary Amine (N-benzyl)
α,β-Unsaturated Ester (e.g., Methyl Acrylate)Michael Additionβ-Amino Ester
Epoxide (e.g., Styrene Oxide)Ring-Openingβ-Amino Alcohol

This table summarizes reactions with various electrophiles to build extended molecular architectures.

Selective Deprotection of the tert-Butoxycarbonyl Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgnih.gov The selective deprotection of the Boc group in tert-butyl N-(7-aminoheptyl)carbamate unmasks a primary amine, allowing for further functionalization.

Acid-Mediated Cleavage Mechanisms and Conditions

The cleavage of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the collapse of the resulting intermediate to form a carbamic acid and a stable tert-butyl cation. The carbamic acid then readily decarboxylates to yield the free amine. mdpi.com

A variety of acidic reagents can be employed for Boc deprotection, with the choice often depending on the presence of other acid-sensitive functional groups in the molecule. acsgcipr.org Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), are highly effective. Other common reagents include hydrochloric acid (HCl) in various organic solvents like dioxane or methanol, and sulfuric acid. researchgate.net For substrates sensitive to strong acids, milder conditions such as using Lewis acids or solid-supported acid catalysts can be employed. acsgcipr.orgorganic-chemistry.org

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentSolventTypical ConditionsReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature
Hydrochloric Acid (HCl)1,4-DioxaneRoom Temperature
Sulfuric Acid (H₂SO₄)tert-Butyl acetate (B1210297) (tBuOAc)Not Specified researchgate.net
Methanesulfonic Acid (MeSO₃H)tBuOAc/DCMNot Specified researchgate.net
Oxalyl chlorideMethanol (MeOH)Room Temperature nih.gov

It is important to note that the generation of the tert-butyl cation during deprotection can sometimes lead to side reactions, such as the alkylation of nucleophilic sites on the substrate. acsgcipr.org

Scavenger Applications in Deprotection Protocols

The tert-butyl cation generated during the acid-mediated deprotection of the Boc group is a reactive electrophile that can lead to undesired side reactions, particularly the alkylation of electron-rich functional groups such as thiols, thioethers, and some aromatic rings. acsgcipr.org To prevent these side reactions, "scavengers" are often added to the reaction mixture. These are nucleophilic species that react with the tert-butyl cation, effectively trapping it. acsgcipr.org

Commonly used scavengers include water, anisole, thioanisole, and triethylsilane. The choice of scavenger depends on the specific substrate and reaction conditions. For instance, in peptide synthesis, where tryptophan and methionine residues are susceptible to alkylation, scavengers are routinely employed during Boc deprotection. acsgcipr.org

Chemical Reactivity of the Unprotected Amine Moiety

Once the Boc group is removed from tert-butyl N-(7-aminoheptyl)carbamate, the resulting primary amine at the 7-position becomes available for a wide range of chemical transformations. This nucleophilic amine can readily participate in reactions to form new carbon-nitrogen bonds.

Nucleophilic Acyl Substitution Reactions

The free primary amine is a potent nucleophile that readily undergoes nucleophilic acyl substitution with a variety of acylating agents. masterorganicchemistry.comlibretexts.org This class of reactions is fundamental for the formation of amide bonds. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl compound, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group to form the stable amide product. libretexts.orglibretexts.org

Common acylating agents include acid chlorides, acid anhydrides, and activated esters. msu.edu For example, the reaction of the deprotected amine with an acid chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, provides a high yield of the corresponding amide. msu.edu Similarly, reaction with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) also affords the amide.

Formation of Imine and Enamine Derivatives

The primary amine can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the imine. libretexts.org The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water that is formed. youtube.com

While primary amines form imines, secondary amines react with aldehydes and ketones to form enamines. youtube.commasterorganicchemistry.com Therefore, after the initial deprotection of tert-butyl N-(7-aminoheptyl)carbamate, the resulting primary amine will form an imine upon reaction with a carbonyl compound. If this newly formed imine were to be, for example, N-alkylated, it would become a secondary amine and could then potentially participate in enamine formation under appropriate conditions.

Reactivity and Chemical Transformations of Tert Butyl N 7 Aminoheptyl Carbamate

Carbonyl Condensation Reactions

The primary amino group of tert-butyl N-(7-aminoheptyl)carbamate is a key functional handle for a variety of chemical transformations, most notably carbonyl condensation reactions. These reactions involve the nucleophilic addition of the amine to the electrophilic carbonyl carbon of aldehydes and ketones. The initial adduct can then undergo dehydration to form an imine (Schiff base), or be subjected to reduction in a one-pot process known as reductive amination.

The general scheme for the reaction of tert-butyl N-(7-aminoheptyl)carbamate with a generic aldehyde or ketone is depicted below:

Scheme 1: General Carbonyl Condensation Pathways

Generated code

Where Boc is the tert-butoxycarbonyl protecting group.

The condensation of tert-butyl N-(7-aminoheptyl)carbamate with aldehydes or ketones under appropriate conditions leads to the formation of N-substituted imines, commonly known as Schiff bases. This reversible reaction is typically catalyzed by an acid or base and often requires the removal of water to drive the equilibrium towards the product. redalyc.orgtsijournals.com For instance, the reaction can be carried out by refluxing the reactants in a solvent like ethanol (B145695) or dichloromethane (B109758), sometimes with a catalytic amount of acetic acid. redalyc.orgtsijournals.com

While specific studies on the Schiff base formation of tert-butyl N-(7-aminoheptyl)carbamate are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other mono-N-Boc protected diamines. The general conditions for Schiff base formation are well-established. For example, reacting a primary amine with an aldehyde or ketone in a suitable solvent and refluxing for several hours is a common procedure. redalyc.org The color of the resulting Schiff base can vary depending on the nature of the carbonyl compound used. redalyc.org

Reductive amination is a highly versatile method for the synthesis of secondary amines and represents a significant reaction pathway for tert-butyl N-(7-aminoheptyl)carbamate. masterorganicchemistry.com This one-pot procedure involves the formation of an imine intermediate in situ, which is then reduced to the corresponding secondary amine without being isolated. masterorganicchemistry.com This method is often preferred over direct alkylation as it minimizes the risk of over-alkylation. masterorganicchemistry.comnih.gov

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium triacetoxyborohydride is often the reagent of choice due to its mildness and selectivity for imines over carbonyl compounds. nih.gov

Detailed research on the direct reductive amination of the closely related compound, methyl 7-aminoheptanoate, with various aromatic aldehydes provides valuable insight into the expected reactivity of tert-butyl N-(7-aminoheptyl)carbamate. nih.gov In a study, the reductive amination of methyl 7-aminoheptanoate with different aldehydes was carried out using sodium triacetoxyborohydride (STAB) as the reducing agent and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to prevent dialkylation. nih.gov The addition of (Boc)₂O traps the initially formed secondary amine, preventing it from reacting further with the imine intermediate. nih.gov This tandem approach leads to excellent yields of the desired N-Boc protected secondary amines. nih.gov

The following interactive data table summarizes the results of the reductive amination of methyl 7-aminoheptanoate with various aldehydes, which can be considered representative for the reactions of tert-butyl N-(7-aminoheptyl)carbamate under similar conditions.

Interactive Data Table: Reductive Amination of Aldehydes with a 7-Aminoheptanoate Derivative nih.gov

AldehydeProductYield (%)
4-Nitrobenzaldehyde7-[tert-Butoxycarbonyl(4-nitrobenzyl)amino]heptanoic acid methyl ester95
4-(Pyridin-2-yl)benzaldehyde7-[tert-Butoxycarbonyl(4-pyridin-2-ylbenzyl)amino]heptanoic acid methyl ester85
Naphthaldehyde7-(tert-Butoxycarbonylnaphthalen-2-ylmethylamino)heptanoic acid methyl ester95
Benzaldehyde7-[Benzyl(tert-butoxycarbonyl)amino]heptanoic acid methyl ester94
4-Methoxybenzaldehyde7-[tert-Butoxycarbonyl(4-methoxybenzyl)amino]heptanoic acid methyl ester92
3,4-Dimethoxybenzaldehyde7-[tert-Butoxycarbonyl(3,4-dimethoxybenzyl)amino]heptanoic acid methyl ester93

The reaction conditions for the results presented in the table involved the use of sodium triacetoxyborohydride (STAB) and di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent like dichloromethane (DCM). nih.gov The high yields across a range of aromatic aldehydes, including those with electron-withdrawing and electron-donating groups, highlight the efficiency and versatility of this method. nih.gov It is important to note that without the in-situ Boc protection of the newly formed secondary amine, dialkylation can be a significant side reaction, leading to lower yields of the desired mono-alkylated product. nih.gov

Utility in Heterobifunctional Ligand Design

Heterobifunctional molecules are compounds that contain two distinct ligands connected by a linker, designed to simultaneously engage two different biological targets. Tert-butyl N-(7-aminoheptyl)carbamate is a frequently employed linker in this domain due to its chemical tractability and optimal length for bridging protein-protein interactions.

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). nih.gov A PROTAC consists of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. nih.gov Tert-butyl N-(7-aminoheptyl)carbamate serves as a common aliphatic linker in PROTAC synthesis. medkoo.com

The synthesis typically involves coupling a carboxylic acid derivative of a POI ligand or an E3 ligase ligand to the free primary amine of the carbamate (B1207046). Following this, the Boc protecting group is removed under mild acidic conditions to expose the second amine, which is then coupled to the other binding moiety. medkoo.com This step-wise approach allows for the modular construction of PROTAC libraries where the nature of the POI ligand and E3 ligase ligand can be varied, while the linker remains constant. For instance, it has been documented as a linker for the synthesis of the PROTAC compound CPD-10. medchemexpress.com

Research has shown that the length and nature of the linker are critical determinants of a PROTAC's efficacy in inducing protein degradation. A study focused on the rapid synthesis of PROTACs targeting the Androgen Receptor (AR) systematically evaluated linkers of varying lengths. The results demonstrated that the linker length played a significant role in the degradation efficiency, with the seven-methylene linker derived from tert-butyl N-(7-aminoheptyl)carbamate proving to be the most effective among the tested VHL-recruiting AR PROTACs. nih.gov

Table 1: Research Findings on Androgen Receptor (AR) PROTAC Linker Efficacy nih.gov

PROTAC Name Linker Composition E3 Ligase Ligand Degradation of AR
LG-AR-14 7-methylene alkyl chain VHL Most effective degrader
Other AR PROTACs Varied linker lengths VHL Showed some degradation

Beyond therapeutic applications, PROTACs and other molecules developed for targeted protein degradation (TPD) serve as powerful research probes to study the function of specific proteins. By inducing the rapid and selective degradation of a target, researchers can observe the downstream cellular consequences, effectively performing a "chemical knockout." Tert-butyl N-(7-aminoheptyl)carbamate is integral to the synthesis of these chemical probes. nih.govmedkoo.com

The ability to construct these degraders relies on versatile linkers that can connect the two active ends of the molecule. The free amine of tert-butyl N-(7-aminoheptyl)carbamate is highly reactive towards common functional groups like carboxylic acids and activated NHS esters, facilitating the covalent attachment of various E3 ligase ligands. medkoo.com After deprotection, the newly revealed amine provides a point of attachment for a vast array of small molecule ligands targeting a protein of interest. This modularity enables the creation of specific probes to interrogate the roles of different proteins in cellular pathways and disease models.

Bioconjugation and Chemical Biology Applications

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. The functional handles on tert-butyl N-(7-aminoheptyl)carbamate make it well-suited for such applications.

The reactive primary amine of tert-butyl N-(7-aminoheptyl)carbamate can be readily conjugated to biomolecules. For instance, it can form stable amide bonds with the side chains of acidic amino acid residues (aspartic acid, glutamic acid) or the C-terminus of peptides and proteins using standard carbodiimide (B86325) coupling chemistry. Similarly, it can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, which are commonly used to modify proteins at lysine (B10760008) residues.

While its use in PROTACs is a specialized form of bioconjugation, the same chemical principles allow for its use in other contexts. For example, it can be used to attach a small molecule (like a drug or a fluorophore) to a cell-penetrating peptide, using the seven-carbon chain as a spacer to ensure the attached molecule does not interfere with the peptide's function. The Boc-protected amine allows for further modification after the initial conjugation, adding another layer of synthetic versatility.

Bio-orthogonal ligation refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. These reactions typically involve pairs of mutually reactive functional groups not found in nature, such as azides and alkynes.

Tert-butyl N-(7-aminoheptyl)carbamate in its native form is not a direct participant in common bio-orthogonal reactions. Its reactivity is based on standard amine chemistry (e.g., amide bond formation), which is not bio-orthogonal. However, its bifunctional nature allows it to serve as a scaffold for the introduction of bio-orthogonal handles. For example, the free primary amine could be reacted with a molecule containing an alkyne group. After deprotection of the Boc group, the second amine could be attached to a protein ligand. The resulting conjugate would then carry a terminal alkyne, ready for a subsequent bio-orthogonal "click" reaction with an azide-modified reporter molecule (e.g., a fluorescent dye) inside a cell. In this way, while not intrinsically bio-orthogonal, it acts as a platform to bring bio-orthogonal functionality to a target molecule.

The role of tert-butyl N-(7-aminoheptyl)carbamate as a linker is fundamental to the creation of advanced research tools designed to probe biological systems. As discussed, its most prominent application is in the synthesis of PROTACs, which are themselves sophisticated tools for chemical biology research. nih.gov

By enabling the connection of a targeting ligand to a degradation-inducing moiety, this linker facilitates the creation of molecules that can dissect protein function with high temporal resolution. The development of the effective AR degrader LG-AR-14, which utilizes a seven-carbon linker, provides a clear example of how this specific building block contributes to the generation of potent research tools to study cancer biology. nih.gov The synthesis of such precise tools allows for detailed investigation into the cellular effects of removing a single protein, offering insights that are often clearer than those obtained from genetic knockdown techniques.

Material Science and Polymer Chemistry Contributions

The distinct functionalities of tert-butyl N-(7-aminoheptyl)carbamate lend themselves to significant applications in material science and polymer chemistry. Its ability to be incorporated into polymer chains, to cross-link networks, and to modify surfaces makes it a versatile tool for creating advanced materials with tailored properties.

Monomer in the Synthesis of Functional Polymers

The primary amine group of tert-butyl N-(7-aminoheptyl)carbamate allows it to act as a monomer in the synthesis of a variety of functional polymers. It can readily participate in polymerization reactions such as polycondensation and polyaddition. For instance, it can be reacted with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides and polyureas, respectively. The incorporation of the heptyl chain into the polymer backbone can impart flexibility, while the Boc-protected amine serves as a latent functional group that can be deprotected in a post-polymerization modification step to introduce primary amine functionalities along the polymer chain.

These pendant amine groups can then be used for further chemical modifications, such as grafting other molecules to the polymer backbone, thus creating functional polymers with specific properties for applications in drug delivery, gene therapy, and as chelating agents for heavy metals. While direct studies on the use of tert-butyl N-(7-aminoheptyl)carbamate as a monomer are not extensively documented, the synthesis of other carbamate-functional polymers is well-established, highlighting the potential of this compound. google.com

Polymer Type Co-monomer Resulting Linkage Potential Application of Functionalized Polymer
PolyamideDicarboxylic acidAmideBiomaterial scaffolds, specialty fibers
PolyureaDiisocyanateUrea (B33335)Coatings, adhesives
PolyimideDianhydrideImideHigh-performance plastics, electronics

Cross-linking Agent for Polymeric Networks

Upon removal of the Boc protecting group to yield 1,7-diaminoheptane, tert-butyl N-(7-aminoheptyl)carbamate can function as an effective cross-linking agent for polymeric networks. The resulting diamine can form covalent bonds with reactive functional groups on polymer chains, such as epoxides, isocyanates, or activated esters, leading to the formation of a three-dimensional network structure.

The length of the seven-carbon aliphatic chain of the diamine influences the cross-linking density and the mechanical properties of the resulting material. Longer chains can lead to more flexible and less brittle networks. This approach is particularly relevant in the production of materials like polyurethanes and epoxy resins, where the degree of cross-linking is a critical determinant of their thermal and mechanical stability. The use of dynamic carbamate bonds in cross-linked polyurethanes has been shown to create materials with self-healing and recyclable properties. rsc.orgresearchgate.net

Polymer System Functional Group on Polymer Cross-linking Chemistry Effect on Material Properties
Epoxy ResinEpoxideAmine additionIncreased hardness and chemical resistance
PolyurethaneIsocyanateUrea formationEnhanced elasticity and toughness
Acrylate-based PolymerAcrylateMichael additionImproved solvent resistance and thermal stability

Surface Modification Reagent for Functionalized Materials

The primary amine of tert-butyl N-(7-aminoheptyl)carbamate can be used to modify the surfaces of various materials, including nanoparticles, silicon wafers, and medical implants. Through covalent attachment, a layer of molecules can be grafted onto the surface, altering its chemical and physical properties. The Boc-protected amine can then be deprotected to introduce a high density of primary amine groups on the surface.

These functionalized surfaces can be used to immobilize biomolecules such as proteins, enzymes, and DNA, for applications in biosensors, diagnostic devices, and biocompatible coatings. The long, flexible heptyl chain can also act as a spacer arm, reducing steric hindrance and improving the accessibility of the immobilized molecules.

Supramolecular Chemistry and Nanoscale Assembly

The structure of tert-butyl N-(7-aminoheptyl)carbamate, with its hydrogen-bonding capabilities and amphiphilic nature, makes it an interesting candidate for applications in supramolecular chemistry and the construction of nanoscale assemblies.

Building Block for Self-Assembled Architectures

The carbamate and amine functionalities of tert-butyl N-(7-aminoheptyl)carbamate can participate in hydrogen bonding, a key interaction in the self-assembly of molecules. While this specific molecule has not been extensively studied for self-assembly, related carbamate-containing compounds have been shown to form well-ordered structures, such as two-dimensional arrays, through intermolecular hydrogen bonds. nih.gov The interplay between the hydrogen-bonding groups and the hydrophobic alkyl chain could potentially lead to the formation of micelles, vesicles, or other organized structures in solution. After deprotection of the Boc group, the resulting diamine could also engage in electrostatic interactions, further directing the self-assembly process.

Component in Host-Guest Recognition Systems

In the field of host-guest chemistry, a host molecule with a cavity can selectively bind a smaller guest molecule. thno.orgnih.gov While tert-butyl N-(7-aminoheptyl)carbamate itself is not a macrocyclic host, it can act as a guest molecule or be incorporated into larger structures that participate in host-guest interactions. The long alkyl chain can be encapsulated within the hydrophobic cavity of host molecules like cyclodextrins or calixarenes. nih.gov

Furthermore, the terminal amine group can be used to attach this molecule to a larger platform, with the Boc-protected amine available for subsequent reactions after host-guest complexation. This strategy is employed in the design of responsive materials and drug delivery systems, where the release of a guest molecule can be triggered by a change in pH, leading to the deprotection of the Boc group. The principles of host-guest complexation are crucial for developing systems that can sense and differentiate between chiral molecules. mdpi.com

Applications As a Versatile Synthetic Intermediate and Building Block

Ligand for Metal-Organic Framework (MOF) Synthesis

While direct use of tert-butyl N-(7-aminoheptyl)carbamate as a primary building block in the de novo synthesis of Metal-Organic Frameworks (MOFs) is not extensively documented in publicly available research, its bifunctional nature makes it a highly relevant and potential candidate for the post-synthetic modification (PSM) of these porous materials. The field of MOF engineering increasingly relies on PSM to introduce new functionalities into pre-existing frameworks, thereby tailoring their properties for specific applications. rsc.orgrsc.orgsci-hub.se

The structure of tert-butyl N-(7-aminoheptyl)carbamate, featuring a terminal primary amine and a Boc-protected amine at the other end of a flexible seven-carbon chain, offers a strategic advantage for its use as a modifying agent. The primary amine can act as a reactive handle to be grafted onto a pre-formed MOF structure, while the Boc-protected amine provides a latent reactive site that can be deprotected under specific conditions for further functionalization.

The most pertinent application of tert-butyl N-(7-aminoheptyl)carbamate in the context of MOFs lies in the post-synthetic modification of frameworks that already possess reactive sites. A common strategy involves using MOFs constructed from amino-functionalized linkers, such as those based on 2-aminoterephthalic acid. rsc.org The exposed amino groups on the linkers within the MOF pores can undergo various chemical transformations.

In a hypothetical scenario, the primary amine of tert-butyl N-(7-aminoheptyl)carbamate could be modified to bear a group that is complementary to a functional group on the MOF linker. More commonly, however, a functional group on the MOF could be activated to react with the primary amine of the carbamate (B1207046). For instance, MOFs with linkers containing carboxylic acid groups could be activated (e.g., with carbodiimides) to form an amide bond with the primary amine of tert-butyl N-(7-aminoheptyl)carbamate. This would tether the flexible heptyl chain with its protected amine into the MOF structure.

The subsequent removal of the Boc protecting group under acidic conditions would then expose a new primary amine within the MOF's pores. This newly introduced amine can then serve as a site for a variety of further modifications, such as:

The attachment of catalytic species.

The grafting of recognition elements for sensing applications.

The introduction of specific functionalities to tune the gas sorption properties of the MOF.

This multi-step modification allows for the precise installation of complex functionalities that might not be achievable through direct synthesis, as the requisite linkers may be unstable under the conditions of MOF formation. sci-hub.se

The table below outlines a conceptual pathway for the post-synthetic modification of a hypothetical amino-functionalized MOF using tert-butyl N-(7-aminoheptyl)carbamate.

StepReactant/MaterialReagentResulting Functionality in MOF
1 MOF with exposed functional group (e.g., -COOH)tert-Butyl N-(7-aminoheptyl)carbamate, Coupling AgentGrafted heptyl chain with Boc-protected amine
2 MOF from Step 1Acid (e.g., Trifluoroacetic acid)Exposed primary amine on the heptyl chain
3 MOF from Step 2Desired functional molecule (e.g., catalyst, sensor)Final, functionalized MOF

This strategic approach highlights the potential of tert-butyl N-(7-aminoheptyl)carbamate as a sophisticated building block for the advanced functionalization of MOFs, enabling the creation of materials with highly tailored properties for specialized applications.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for Boc Protection and Deprotection

The utility of tert-butyl N-(7-aminoheptyl)carbamate is fundamentally tied to the chemistry of the Boc protecting group. The mechanisms governing the formation (protection) and cleavage (deprotection) of the N-Boc carbamate (B1207046) are well-established and crucial for its application in multi-step organic synthesis.

The protection of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) proceeds via a nucleophilic acyl substitution pathway. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of the Boc anhydride (B1165640). chemistrysteps.comcommonorganicchemistry.com This forms a transient tetrahedral intermediate. chemistrysteps.commasterorganicchemistry.com Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into carbon dioxide (CO₂) gas and tert-butoxide or tert-butanol, a process that drives the reaction to completion. chemistrysteps.comcommonorganicchemistry.com While the reaction can proceed without a base, bases are often used to neutralize the protonated amine formed during the reaction. commonorganicchemistry.com

Deprotection of the Boc group is typically achieved under acidic conditions. masterorganicchemistry.comfishersci.co.uk The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chemistrysteps.commasterorganicchemistry.com This initial protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group. chemistrysteps.com The key step is the subsequent fragmentation of the protonated carbamate, which yields a highly stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.commasterorganicchemistry.com The carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free primary amine. chemistrysteps.com The liberated tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or undergo elimination to form isobutene. acs.orgorganic-chemistry.org

Kinetic Studies of N-Carbamate Formation and Cleavage

Kinetic studies provide quantitative insight into the rates and mechanisms of Boc protection and deprotection. The N-tert-butoxycarbonylation of amines is generally a rapid and high-yielding reaction under various conditions, including catalyst-free systems in water-acetone mixtures. nih.govsemanticscholar.org

Kinetic Parameters for Acid-Catalyzed Boc Deprotection
AcidSolvent SystemKinetic Order (in Acid)Key Mechanistic FeatureReference
HClToluene/IsopropanolSecond-OrderGeneral acid-catalyzed fragmentation of protonated intermediate. acs.orgnih.gov
H₂SO₄Toluene/IsopropanolSecond-OrderConsistent with the second-order dependence observed for HCl. acs.orgnih.gov
MSAToluene/IsopropanolSecond-OrderDemonstrates generality of the second-order dependence. acs.orgnih.gov
TFAToluene/IsopropanolComplex (Inverse dependence on conjugate base)Requires large excess; involves ion-pair intermediates. acs.orgnih.gov

Stereochemical Considerations in Amine Functionalization

For the synthesis of tert-butyl N-(7-aminoheptyl)carbamate from the achiral precursor 1,7-diaminoheptane, no new stereocenters are formed. However, it is crucial to consider the stereochemical outcomes when the Boc protection reaction is applied to chiral amines. The N-tert-butoxycarbonylation reaction does not involve direct bond formation or cleavage at any existing chiral center adjacent to the amine group. As a result, the reaction proceeds with complete retention of configuration. researchgate.net Studies have shown that the protection of chiral α-amino alcohols and esters with Boc₂O yields the corresponding N-Boc derivatives without racemization, resulting in optically pure products. organic-chemistry.orgresearchgate.net This stereochemical fidelity is a significant advantage of the Boc protecting group strategy, allowing for its widespread use in the synthesis of complex chiral molecules, including peptides and pharmaceuticals. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods are powerful tools for investigating the structural and energetic properties of molecules like tert-butyl N-(7-aminoheptyl)carbamate at an atomic level. These studies provide insights that complement experimental findings and guide the design of new molecules.

Conformational Analysis of the Heptyl Spacer

The seven-carbon heptyl chain is a flexible spacer that can adopt numerous conformations due to rotation around its carbon-carbon single bonds. Conformational analysis helps to understand the preferred shapes and the energy landscape of this linker. For simple n-alkanes, the lowest energy conformation is the all-anti (or all-trans) arrangement, where the carbon backbone adopts a linear, zigzag shape to minimize steric strain. maricopa.edulibretexts.org

Quantum Chemical Calculations of Reactivity Profiles

Quantum chemical calculations, such as those using density functional theory (DFT) or quantum mechanics/molecular mechanics (QM/MM) hybrid methods, can elucidate the reactivity of the carbamate group. nih.gov Such calculations are used to map the potential energy surface of a reaction, allowing for the determination of activation energies and the structures of transition states. nih.gov For the hydrolysis of carbamates, QM/MM studies have been used to model the enzymatic catalytic mechanism, identifying the rate-determining step and the energy profile of the reaction. nih.gov

In the context of tert-butyl N-(7-aminoheptyl)carbamate, quantum chemical calculations can be applied to model both the formation and cleavage reactions. These models can predict the distribution of electron density, confirming the nucleophilicity of the amine nitrogen and the electrophilicity of the Boc anhydride's carbonyl carbon. For the acid-catalyzed deprotection, calculations can determine the relative stability of the protonated intermediate, the tert-butyl cation, and the carbamic acid, providing a theoretical basis for the experimentally observed reaction mechanism and kinetics.

Molecular Dynamics Simulations of Ligand-Receptor Interactions (for linker design)

The role of tert-butyl N-(7-aminoheptyl)carbamate as a precursor for flexible linkers is particularly relevant in the design of bifunctional molecules like proteolysis-targeting chimeras (PROTACs). dimensioncap.com PROTACs consist of two "warhead" ligands connected by a linker; one warhead binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the target's degradation. nih.gov The nature of the linker is critical for the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). elifesciences.org

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of these complex systems. dimensioncap.comacs.org By simulating the movement of all atoms over time, MD can explore the vast conformational space of the flexible alkyl linker. nih.govresearchgate.net These simulations reveal how the linker's length and flexibility influence the relative orientation of the two proteins in the ternary complex. nih.govescholarship.org Studies have shown that the linker is not merely a passive spacer but actively participates in forming the protein-protein interface, and its conformational preferences can significantly impact the stability and degradation efficiency of the PROTAC. nih.govelifesciences.org MD simulations of a PROTAC containing a heptyl-derived linker would allow researchers to assess the range of distances and orientations spanned by the linker, predict the stability of the resulting ternary complex, and ultimately guide the rational design of more effective degraders. chemrxiv.org

Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of tert-butyl N-(7-aminoheptyl)carbamate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of tert-butyl N-(7-aminoheptyl)carbamate. Both ¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In a typical ¹H NMR spectrum, the large singlet corresponding to the nine equivalent protons of the tert-butoxycarbonyl (Boc) group is a hallmark feature, generally appearing around 1.43 ppm. The methylene (B1212753) protons along the heptyl chain produce a series of multiplets, while the protons adjacent to the nitrogen atoms exhibit distinct chemical shifts. For instance, the CH₂ group next to the carbamate (B1207046) nitrogen is expected to resonate at a different field than the CH₂ group adjacent to the free primary amine. rsc.org The protons of the NH₂ group and the single N-H proton of the carbamate group are also observable, though their signals can be broad and their chemical shifts can vary with solvent and concentration. rsc.org

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. Key resonances include those for the quaternary and methyl carbons of the Boc group, the carbonyl carbon of the carbamate, and the seven distinct methylene carbons of the heptyl chain. rsc.org The specific chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl N-(7-aminoheptyl)carbamate Data is inferred from spectral data of structurally similar compounds. rsc.org

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
C(CH₃)₃~1.43 (s, 9H)~28.4
C (CH₃)₃-~79.1
C=O-~156.1
NH-C H₂-(CH₂)₅-CH₂-NH₂~3.10 (q, 2H)~40.5
NH-CH₂-(CH₂)₅-C H₂-NH₂~2.68 (t, 2H)~42.2
Heptyl Chain (-CH₂-)~1.2-1.6 (m)~26.0 - 33.0
NH / NH₂Variable (broad)-

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight of tert-butyl N-(7-aminoheptyl)carbamate and to confirm its elemental composition. This technique measures the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) with high precision. The calculated monoisotopic mass of the compound (C₁₂H₂₆N₂O₂) is 230.19943 Da. HRMS analysis should yield a value that matches this theoretical mass with an error of less than 5 ppm, providing strong evidence for the compound's identity.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. A characteristic fragmentation is the loss of the tert-butyl group or the entire Boc protecting group, leading to significant fragment ions that can be diagnostic for this class of compounds. mdpi.com

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups present in the molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.

Table 2: Key IR Absorption Bands for Tert-butyl N-(7-aminoheptyl)carbamate Data is inferred from spectral data of molecules with similar functional groups. nist.govresearchgate.net

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (NH₂) & Carbamate (N-H)3300 - 3500 (broad)
C-H StretchAlkyl (CH₂, CH₃)2850 - 2960
C=O StretchCarbamate~1680 - 1700
N-H BendPrimary Amine (NH₂)1590 - 1650
C-O StretchCarbamate~1160 - 1250

The IR spectrum is expected to show a strong carbonyl (C=O) stretching absorption characteristic of the carbamate group. nist.gov Additionally, N-H stretching vibrations from both the primary amine and the carbamate will be visible. researchgate.net C-H stretching and bending vibrations from the heptyl chain and tert-butyl group will also be prominent. Raman spectroscopy provides complementary information and is particularly useful for analyzing the non-polar C-C backbone vibrations.

While tert-butyl N-(7-aminoheptyl)carbamate itself may exist as a liquid or semi-solid, making single-crystal X-ray diffraction challenging, this technique is invaluable for confirming the structure of its solid derivatives. geno-chem.comsigmaaldrich.com For example, when the terminal amine is reacted to form a more complex, crystalline molecule, X-ray crystallography can provide unambiguous proof of the original linker's incorporation and connectivity.

Chromatographic Separation Techniques

Chromatography is essential for both the purification and the purity assessment of tert-butyl N-(7-aminoheptyl)carbamate. These methods separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing and purifying compounds like tert-butyl N-(7-aminoheptyl)carbamate. bldpharm.comambeed.com

Analytical HPLC is used to determine the purity of a sample. A small amount of the compound is injected onto a column, typically a reversed-phase column (e.g., C18), and eluted with a solvent mixture, such as acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The compound is detected as it elutes from the column, often by UV absorbance, and the area of the resulting peak is proportional to its concentration. Purity is typically reported as a percentage based on the relative area of the main peak.

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to purify larger quantities of the compound. This method is highly effective for removing impurities that are structurally similar to the target compound, which can be difficult to separate by other means like crystallization or distillation. The collected fractions corresponding to the pure compound are then combined, and the solvent is removed to yield the purified product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. It is routinely used during the synthesis of Tert-butyl N-(7-aminoheptyl)carbamate, which is typically prepared by the mono-N-Boc protection of 1,7-diaminoheptane.

The principle involves spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate mobile phase. The starting material (1,7-diaminoheptane) is highly polar, while the Boc-protected product is significantly less polar. This difference in polarity allows for easy separation and visualization.

Procedure for Reaction Monitoring:

Spotting: A capillary tube is used to spot the TLC plate with the starting diamine, a "co-spot" (starting material and reaction mixture in the same spot), and the reaction mixture at different time intervals (e.g., T=0, 1h, 2h).

Development: The plate is placed in a chamber containing a suitable mobile phase. For Boc-protected amines, a common eluent system is a mixture of a non-polar and a polar solvent, such as Dichloromethane (B109758)/Methanol (B129727) or Hexane/Ethyl Acetate (B1210297). derpharmachemica.com To prevent streaking, which is common with amines, a small amount of a basic modifier like triethylamine (B128534) (Et₃N) is often added to the mobile phase. iastate.edu

Visualization: After development, the plate is dried and visualized. Since the product contains no strong chromophore, visualization under UV light is not effective. Instead, chemical staining is required. A ninhydrin (B49086) stain is highly effective; it reacts with the primary amine of the starting material to produce a distinct purple spot at room temperature. The N-Boc protected product has a free primary amine and will also react with ninhydrin, typically appearing as a colored spot upon gentle heating. iastate.edu

The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of the product spot.

Representative TLC Monitoring Data:

The table below illustrates a hypothetical result for the successful synthesis of Tert-butyl N-(7-aminoheptyl)carbamate monitored by TLC.

CompoundMobile Phase SystemRetention Factor (R_f)Visualization Method
1,7-Diaminoheptane (Starting Material)90:10:1 Dichloromethane/Methanol/Triethylamine~0.10Ninhydrin stain (purple spot, no heat)
Tert-butyl N-(7-aminoheptyl)carbamate (Product)90:10:1 Dichloromethane/Methanol/Triethylamine~0.55Ninhydrin stain (yellow/orange spot, with heat)

As the reaction proceeds, the intensity of the spot at R_f 0.10 will decrease, while the intensity of the spot at R_f 0.55 will increase, indicating the conversion of the starting material to the desired product.

Challenges, Limitations, and Future Research Directions

Development of Greener and More Sustainable Synthesis Protocols

The conventional synthesis of mono-Boc protected diamines, including tert-butyl N-(7-aminoheptyl)carbamate, presents several environmental and efficiency challenges. A primary issue is the lack of selectivity, as the protecting group reagent, di-tert-butyl dicarbonate (B1257347) (Boc₂O), cannot easily distinguish between the two identical primary amino groups of 1,7-diaminoheptane. This leads to a statistical mixture of unreacted diamine, the desired mono-protected product, and the di-protected byproduct. sigmaaldrich.com To favor mono-protection, traditional batch methods often employ a large excess of the diamine, which is inefficient if the diamine is a valuable starting material. orgsyn.org Furthermore, the separation of the desired product from the mixture requires tedious purification procedures, often involving chromatography, which consumes large volumes of solvents. researchgate.net

Future research is focused on developing "greener" protocols. One promising approach is the use of flow chemistry. Microreactor technology allows for precise control over reaction parameters such as temperature and stoichiometry, which can maximize the yield of the mono-protected product. sigmaaldrich.com For instance, in the synthesis of a similar mono-Boc protected diamine, flow chemistry optimized the molar ratio of reactants, achieving a 45% yield of the desired product, a significant improvement over batch reactor results. sigmaaldrich.com Another sustainable strategy involves the in situ generation of reagents to avoid handling hazardous materials. For example, instead of using compressed, anhydrous HCl gas to protonate one amine group selectively, chlorotrimethylsilane (B32843) can be used to generate the required amount of HCl in methanol (B129727). scielo.org.mxredalyc.org Additionally, exploring alternative carbonyl sources to the toxic phosgene (B1210022) or its derivatives is a key area of research for carbamate (B1207046) synthesis in general. nih.gov The use of carbon dioxide (CO₂) as a C1 source is a particularly attractive green alternative. nih.gov

Table 1: Comparison of Synthesis Strategies for Mono-Boc-Protected Diamines

Method Advantages Disadvantages Research Direction
Traditional Batch Simple setup. Low selectivity, requires excess diamine, difficult purification. sigmaaldrich.comorgsyn.org Optimization of reaction conditions.
Mono-protonation Improved selectivity, one-pot reaction. scielo.org.mxredalyc.org May require hazardous reagents like HCl gas. scielo.org.mx Use of safer acid sources like Me₃SiCl. scielo.org.mxredalyc.org
Flow Chemistry Precise control, higher yield, easier optimization. sigmaaldrich.comacs.org Requires specialized equipment, potential for blockages. sigmaaldrich.com Wider adoption and process optimization.
CO₂ Incorporation Uses a renewable and non-toxic C1 source. nih.gov May require specific catalysts and conditions. Development of more efficient catalytic systems.

Addressing Scalability Issues for Industrial and Large-Scale Synthesis

Continuous flow synthesis presents a viable solution to many of these scalability problems. acs.org Flow reactors can provide better heat and mass transfer, leading to more consistent reaction conditions and product profiles. This technology allows for the production of multi-gram quantities with higher productivity compared to batch processes. acs.org For example, a flow-mediated synthesis of various mono-protected diamines achieved productivity indexes of 1.2–3.6 g/h. acs.org Another approach to enhance scalability is the development of robust, one-pot batch reactions that minimize intermediate isolation steps and simplify workup procedures. scielo.org.mxredalyc.org The development of scalable Ritter reactions for producing tert-butyl amides also provides a potential pathway for the large-scale synthesis of related structures. nih.gov Research into gram-scale synthesis has demonstrated the practicability of certain methods for producing carbamates, which can be adapted for the target compound. researchgate.net

Exploration of Novel Chemoselective Functionalizations

The core synthetic challenge for tert-butyl N-(7-aminoheptyl)carbamate is the chemoselective functionalization of one of two chemically equivalent amino groups. The predominant method involves rendering one amine nucleophilically inert through protonation with one equivalent of acid, allowing the other to react with Boc anhydride (B1165640). researchgate.netscielo.org.mx While effective, there is a clear need for more sophisticated and versatile methods for chemoselective modifications.

Future research aims to explore novel strategies for differentiating the two amine termini. This could involve the use of temporary or enzyme-based protecting groups that can be selectively applied and removed under mild conditions. Developing new catalysts for direct, selective C-H functionalization of the diamine backbone could also open up new avenues for creating derivatives. researchgate.net The free primary amine of tert-butyl N-(7-aminoheptyl)carbamate is a reactive handle that can be further functionalized. For example, it can react with isocyanates to form unsymmetrical ureas, which are valuable structures in medicinal chemistry. mdpi.com The exploration of a wider range of reactions, such as reductive amination, acylation, and sulfonylation at this position, will enable the creation of diverse molecular scaffolds.

Expanding the Scope of Applications in Chemical Biology and Medicinal Chemistry

Tert-butyl N-(7-aminoheptyl)carbamate and similar mono-protected diamines are valuable linkers and building blocks in chemical biology and medicinal chemistry. sigmaaldrich.comresearchgate.net The carbamate group itself is a key structural motif in many approved drugs, often acting as a stable surrogate for a peptide bond and improving pharmacokinetic properties. nih.govnih.gov The seven-carbon aliphatic chain provides a flexible spacer to connect a pharmacophore to another functional group, such as a targeting moiety, a solubilizing group, or a solid support.

The future in this area lies in leveraging this structure to design novel bioactive molecules. For instance, the terminal amine can be conjugated to probes for chemical biology studies or to chelating agents for the development of radiopharmaceuticals for imaging and therapy. nih.gov There is significant potential in using these linkers to construct inhibitors for enzymes like soluble epoxide hydrolase or proteases. nih.govmdpi.com The diamine structural element is a privileged motif found in numerous biologically active compounds, suggesting that libraries of analogues based on the tert-butyl N-(7-aminoheptyl)carbamate scaffold could yield new therapeutic leads. researchgate.netnih.gov

Table 2: Potential Applications Based on Analogous Compounds

Application Area Example of Functionalization Potential Role of the Scaffold
Enzyme Inhibition Synthesis of unsymmetrical diureas. mdpi.com Acts as a scaffold for inhibitors of soluble epoxide hydrolase. mdpi.com
Drug Design Use as a peptide bond isostere. nih.gov Improves metabolic stability and cell permeability of peptide-based drugs. nih.govnih.gov
Radiopharmaceuticals Conjugation to chelating agents (e.g., CHDT). nih.gov Links a targeting molecule to a radionuclide (e.g., ⁶⁸Ga, ¹⁸F) for PET imaging. nih.gov
Chemical Biology Attachment to solid surfaces or probes. researchgate.net Serves as a linker for affinity chromatography or activity-based probes.

Design and Synthesis of Structurally Diversified Analogues with Tunable Properties

To fully explore the structure-activity relationships (SAR) of molecules derived from tert-butyl N-(7-aminoheptyl)carbamate, it is essential to create a diverse range of analogues with finely tuned properties. This involves systematically modifying the three key components of the molecule: the Boc-protecting group, the seven-carbon linker, and the terminal primary amine.

Future research will focus on the synthesis of libraries of these analogues. This includes:

Varying the Linker Length: Synthesizing homologues with shorter or longer alkyl chains (e.g., diaminohexane, diaminooctane) to optimize the spacing between functional ends.

Introducing Rigidity: Incorporating cyclic structures (e.g., cyclohexane) or double/triple bonds into the linker to reduce conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target. redalyc.org

Modifying the Terminus: Reacting the primary amine with a wide array of electrophiles to generate diverse amides, ureas, sulfonamides, and other functional groups. mdpi.com

Altering the Protecting Group: While Boc is common, exploring other protecting groups could modulate solubility, stability, and reactivity.

The goal of this diversification is to create molecules with tunable lipophilicity, hydrogen bonding capacity, and conformational profiles. Such libraries are invaluable for screening in drug discovery programs and for developing new materials with specific properties.

Q & A

Basic Research Questions

Q. How can synthesis of tert-butyl N-(7-aminoheptyl)carbamate be optimized for improved yield and purity?

  • Methodological Answer : Synthesis optimization often involves selecting coupling reagents and protecting group strategies. For example, condensation reactions using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as coupling agents can enhance reaction efficiency . Additionally, intermediates like tert-butyl (ω-bromoalkyl)carbamates (e.g., tert-butyl (6-bromohexyl)carbamate) are critical precursors; their preparation requires careful control of stoichiometry and reaction time to minimize side products . Purification via column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures is recommended.

Q. What analytical techniques are essential for characterizing tert-butyl N-(7-aminoheptyl)carbamate?

  • Methodological Answer : Key techniques include:

  • GC/MS : For assessing purity and identifying volatile byproducts .
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm molecular structure and detect stereochemical features.
  • X-ray Crystallography : Software like SHELXL or ORTEP-III can resolve crystal structures, while SIR97 aids in phase determination for small molecules.
  • HPLC : To quantify purity, especially for intermediates in multi-step syntheses.

Q. What protecting groups are compatible with tert-butyl carbamates in multi-step syntheses?

  • Methodological Answer : The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under basic conditions and selective deprotection with acids (e.g., TFA). Evidence from PharmaBlock Sciences highlights its compatibility with piperidine and bicyclic amine intermediates . For example, Boc-protected azabicyclohexane derivatives retain integrity during alkylation or acylation steps, enabling sequential functionalization .

Advanced Research Questions

Q. How can contradictions in crystallographic data for tert-butyl carbamate derivatives be resolved?

  • Methodological Answer : Discrepancies in crystallographic data (e.g., bond length anomalies or thermal motion artifacts) require iterative refinement using tools like SHELXL . For twinned crystals or high-resolution data, SHELXPRO provides robust refinement protocols. Comparative analysis with software such as SIR97 , which integrates direct methods and least-squares Fourier refinement, can validate structural models. Additionally, hydrogen bond networks identified via ORTEP-III visualization may explain packing inconsistencies.

Q. What strategies enable diastereoselective synthesis using tert-butyl carbamate intermediates?

  • Methodological Answer : Diastereoselective intramolecular α-amidoalkylation reactions, as demonstrated by Garcia et al., leverage chiral tert-butyl carbamates to control stereochemistry . For instance, tert-butyl 5-benzyl-2-(3-chlorophenylamino)imidazole-1-carboxylate derivatives exhibit stereoselectivity via hydrogen-bond-directed crystallization . Computational modeling (e.g., DFT) paired with experimental screening of solvents (e.g., DCM vs. THF) and temperatures further optimizes selectivity.

Q. How do hydrogen bonding interactions influence the solid-state properties of tert-butyl carbamate derivatives?

  • Methodological Answer : Hydrogen bonding networks, such as N–H···O interactions between carbamate groups, dictate crystal packing and stability. In tert-butyl N-(3-chlorophenyl)carbamate derivatives, these interactions form 3D architectures that enhance thermal stability . Tools like SHELXL can map these interactions, while variable-temperature XRD experiments quantify their thermodynamic impact. Comparative studies with non-hydrogen-bonding analogs (e.g., methyl carbamates) reveal mechanical property differences .

Q. How can tert-butyl carbamates be utilized in the synthesis of bioactive macrocycles?

  • Methodological Answer : The Boc group’s orthogonal protection enables ring-closing metathesis or amide coupling to form macrocyclic scaffolds. For example, tert-butyl N-(4-aminobutyl)carbamate serves as a flexible linker in quinoline-based macrocycles, with Suzuki-Miyaura cross-coupling introducing aryl groups . Monitoring reaction progress via LC-MS ensures minimal epimerization or degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.